molecular formula C20H20F2N2O2 B2517287 2,6-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005301-30-3

2,6-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2517287
CAS No.: 1005301-30-3
M. Wt: 358.389
InChI Key: JLZVDHMRLKEWIL-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group and at the 7-position with a 2,6-difluorobenzamide moiety.

Properties

IUPAC Name

2,6-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-12(2)20(26)24-10-4-5-13-8-9-14(11-17(13)24)23-19(25)18-15(21)6-3-7-16(18)22/h3,6-9,11-12H,4-5,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZVDHMRLKEWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction can produce the corresponding amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to 2,6-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide. For instance:

  • A derivative exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values indicating potential as a future antituberculosis agent .
  • The presence of specific functional groups in the quinoline core has been linked to enhanced antimicrobial efficacy .

Anticancer Research

The compound has also been investigated for its anticancer potential:

  • In vitro studies demonstrated that derivatives showed significant antimitotic activity against various human tumor cell lines. The National Cancer Institute's Developmental Therapeutics Program reported mean growth inhibition values suggesting promising anticancer properties .
  • The synthesized compound displayed an average cell growth inhibition rate of 12.53% , indicating its potential as a therapeutic agent in cancer treatment .

Case Studies and Experimental Findings

StudyFindings
RSC AdvancesCompounds derived from similar structures showed significant antimicrobial activity against multiple strains, suggesting the importance of structural modifications for enhancing efficacy .
MDPI ResearchDescribed the anticancer properties of related compounds with effective inhibition rates against tumor cells. The study employed rigorous testing protocols to validate findings .
Patent AnalysisVarious patents have documented the synthesis and biological evaluation of related compounds, emphasizing their therapeutic potential across different diseases .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. For instance, its inhibition of the FtsZ protein in bacteria is attributed to the strong hydrophobic interactions between the difluoroaromatic ring and key residues in the allosteric pocket of the protein. This interaction disrupts the protein’s function, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs, focusing on structural variations, molecular properties, and inferred functional implications.

Structural and Functional Differences

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituent at 1-Position Substituent at 7-Position Molecular Formula Molecular Weight
Target Compound 1,2,3,4-Tetrahydroquinoline 2-Methylpropanoyl 2,6-Difluorobenzamide C₂₁H₁₉F₂N₂O₂* 381.39*
[] 1,2,3,4-Tetrahydroquinoline Methanesulfonyl 2,6-Difluorobenzamide C₁₇H₁₄F₂N₂O₃S 376.37
[] 1,2,3,4-Tetrahydroiso quinoline Furan-2-carbonyl 2,6-Difluorobenzamide C₂₁H₁₆F₂N₂O₃ 382.40

*Note: Molecular weight and formula for the target compound are calculated based on structural data; experimental values are unavailable.

Key Observations:

Substituent Effects: The 2-methylpropanoyl group in the target compound introduces a branched aliphatic chain, which may enhance lipophilicity compared to the methanesulfonyl group in ’s analog. Sulfonyl groups typically increase polarity and metabolic stability .

Core Scaffold: The tetrahydroisoquinoline core in ’s compound differs from the tetrahydroquinoline scaffold in the target compound. This positional isomerism could influence spatial orientation in target binding pockets, affecting potency or selectivity .

Fluorination Pattern: All compounds retain the 2,6-difluorobenzamide group, a motif known to enhance metabolic stability and modulate electronic effects in drug discovery. Fluorine atoms can also participate in halogen bonding with biological targets .

Physicochemical and Pharmacokinetic Inferences

  • Metabolic Stability : The absence of sulfonyl or heteroaromatic groups may render the target compound more susceptible to oxidative metabolism compared to and analogs.

Biological Activity

The compound 2,6-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on antitumor and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C19_{19}H20_{20}F2_2N2_2O
  • Molecular Weight : 348.37 g/mol

This compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor activity against various cancer cell lines. The biological activity was evaluated using both 2D and 3D cell culture models.

Case Study: Antitumor Efficacy

In a study involving several human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated promising cytotoxic effects. The results are summarized in the following table:

CompoundCell LineIC50 (μM) in 2DIC50 (μM) in 3D
This compoundA5496.75 ± 0.199.31 ± 0.78
HCC8275.13 ± 0.977.02 ± 3.25
NCI-H3580.85 ± 0.051.73 ± 0.01

The data indicate that the compound's efficacy is generally higher in the 2D culture system compared to the more complex 3D system, likely due to penetration challenges within the cellular matrices .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been studied for its antimicrobial effects. Preliminary findings suggest it may inhibit the growth of certain bacterial strains, although further detailed studies are required to elucidate its full spectrum of antimicrobial activity.

The proposed mechanism of action for the antitumor activity includes:

  • DNA Binding : The compound appears to interact with DNA, inhibiting DNA-dependent enzymes crucial for cancer cell proliferation.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Early studies suggest rapid absorption and distribution in target tissues, which is favorable for therapeutic applications.

Safety Profile

Toxicity assessments indicate that the compound has a low toxicity profile in preliminary animal studies, making it a candidate for further development as an antitumor or antimicrobial agent.

Q & A

Basic Research Question

  • HPLC with UV/Vis Detection : Using a C18 column and gradient elution (e.g., acetonitrile/water) to quantify impurities .
  • Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content verification against theoretical values .

What in vitro models are appropriate for evaluating the compound's potential therapeutic effects?

Advanced Research Question

  • Cancer Research : Use proliferation assays (MTT or SRB) in panels of cancer cell lines (e.g., leukemia HL-60 or solid tumors) .
  • Enzyme Inhibition : Kinase or protease inhibition assays with recombinant enzymes (e.g., EGFR or COX-2) .
  • Cytotoxicity Profiling : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

What are the documented biological activities of structurally related benzamide compounds?

Basic Research Question
Similar derivatives exhibit:

  • Anticancer Activity : Apoptosis induction via Bcl-2 pathway modulation .
  • Antimicrobial Effects : Broad-spectrum activity against Gram-positive bacteria and fungi .
  • Anti-inflammatory Properties : COX-2 inhibition and TNF-α suppression in macrophage models .

How can computational chemistry aid in understanding the structure-activity relationship of this compound?

Advanced Research Question

  • Molecular Docking : Predict binding modes to targets like kinases or GPCRs using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

What are the recommended storage conditions to maintain the compound's stability?

Basic Research Question

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Solvent : Dissolve in DMSO for biological assays (avoid repeated freeze-thaw cycles) .
  • Inert Atmosphere : Use argon or nitrogen for long-term storage in solid form .

What experimental approaches can elucidate the metabolic pathways of this compound in biological systems?

Advanced Research Question

  • Radiolabeling : Incorporate 14^{14}C or 3^3H isotopes to track metabolites via scintillation counting .
  • LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation products) in hepatocyte incubations .
  • CYP450 Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.